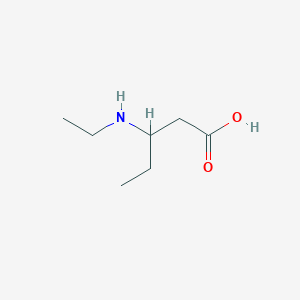

3-(Methylamino)-pentanoic acid

Descripción general

Descripción

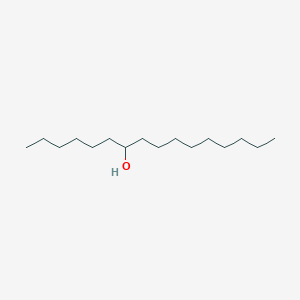

3-(Methylamino)-pentanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Methylamino)-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochemical Properties and Energy Storage : N‑benzoyl derivatives of isoleucine, including a compound related to 3-(Methylamino)-pentanoic acid, have been synthesized and used to improve the electrochemical properties of conductive polymer films. These films show promise in energy storage materials due to their high specific capacitance and long cycle-life (Kowsari et al., 2018).

Pharmacotherapeutics in Phenylketonuria (PKU) : Research on 2-(methylamino)alkanoic acid derivatives, such as 3-methyl-2-(methylamino)pentanoic acid, indicates their potential as pharmacotherapeutic interventions for PKU. These compounds can block the accumulation of phenylalanine in the brain, suggesting a possible therapeutic approach for this metabolic disorder (Vogel et al., 2013).

Biosynthesis of Glucosinolates : A study on Erysimum species demonstrated the incorporation of DL -2-amino-5-methoxycarbonyl-pentanoic acid into 3-methoxycarbonylpropylglucosinolate. This work supports the biosynthetic pathway involving methylation by methionine, providing insights into natural product synthesis in plants (Chisholm, 1973).

Microbial Production of Biofuels : Amino acid substrates, including 3-(Methylamino)-pentanoic acid, are naturally produced as by-products in microbial fermentations. Through metabolic engineering, these compounds can potentially be used to develop microbial strains for biofuel production, such as pentanol isomers (Cann & Liao, 2009).

Pain Management : α-Lipoic acid, structurally related to 3-(Methylamino)-pentanoic acid, has been studied for its analgesic action in pain disorders. It selectively inhibits T-type calcium currents in sensory neurons, suggesting a mechanism for its pain-relieving properties (Lee et al., 2009).

Polyester Production in Microbiology : Alcaligenes eutrophus has been shown to produce copolyesters of 3-hydroxybutyrate and 3-hydroxyvalerate from butyric and pentanoic acids. This research indicates the potential for producing biodegradable plastics using microbial processes (Doi et al., 1988).

Propiedades

IUPAC Name |

3-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-5(7-2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCYZLSFRKXPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7939883.png)

![3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B7939918.png)